molecular formula C14H21BrN2O B1444851 1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine CAS No. 1293203-47-0

1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine

Cat. No. B1444851
CAS RN: 1293203-47-0
M. Wt: 313.23 g/mol
InChI Key: JMFWUNDKHQUVTE-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine, also known as BE-4-EP, is a synthetic compound that has been used in various scientific research applications. It is a derivative of piperazine, which is a six-membered heterocyclic amine commonly used as a building block in organic synthesis. BE-4-EP has been used in biochemical and physiological experiments due to its unique properties, including its low toxicity and solubility in water.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Catalytic Activity: Research on compounds structurally related to 1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine, such as those involving bromophenol-based ligands, has shown their potential in modeling the active site of type 3 copper proteins. These studies highlight the influence of adjacent groups, such as thioether, on catalytic activities, particularly in mimicking catechol oxidase, an enzyme involved in the oxidation of catechol to quinone (Merkel et al., 2005).
  • Electrochemical Studies: Electrochemical fluorination studies of compounds with ethylpiperazine and methyl esters of 4-ethylpiperazinyl substituted carboxylic acids, related to the compound of interest, provide insights into synthetic methods for obtaining perfluorinated piperazine derivatives. These studies contribute to the development of novel compounds with potential applications in medicinal chemistry and material science (Abe et al., 2001).

Biological Applications

  • Antioxidant Properties: Nitrogen-containing bromophenols derived from marine sources, like Rhodomela confervoides, exhibit potent antioxidant activities. These compounds, structurally similar to the one , suggest potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
  • Drug Design and Pharmacology: The optimization of compounds containing the 1-phenylpiperazine scaffold, closely related to the query compound, has been explored for the development of new Hsp90 inhibitors. This research underscores the significance of structural modifications in enhancing the bioactivity of potential therapeutic agents (Jia et al., 2014).

Marine Natural Products

  • Antibacterial Compounds: Bromophenols isolated from marine algae, such as Rhodomela confervoides, have shown significant antibacterial activities. These findings indicate the potential of bromophenol derivatives in developing new antibacterial agents, reflecting the broader applications of compounds related to this compound (Xu et al., 2003).

properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O/c1-2-16-7-9-17(10-8-16)11-12-18-14-5-3-13(15)4-6-14/h3-6H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFWUNDKHQUVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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